1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H7Cl2F5 It is a chlorinated aromatic compound that features both difluoromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene derivatives.
Fluorination: The difluoromethyl and trifluoromethyl groups are introduced through fluorination reactions. Common reagents for these reactions include diethylaminosulfur trifluoride (DAST) and trifluoromethyl iodide (CF3I).
Coupling Reactions: The final step involves coupling the chlorinated and fluorinated intermediates using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of halogenated and fluorinated reagents.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine and fluorine atoms.
Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound’s halogenated and fluorinated groups can influence its reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-[(4-chlorophenyl)methyl]-4-(trifluoromethyl)benzene
- 1-Chloro-2-[(4-fluorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
- 1-Chloro-2-[(4-bromophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
Uniqueness
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties
Properties
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)-difluoromethyl]-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F5/c15-10-4-1-8(2-5-10)13(17,18)11-7-9(14(19,20)21)3-6-12(11)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMWGQUQAJALKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)Cl)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914706 | |
Record name | 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95998-70-2 | |
Record name | 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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